7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family It is characterized by its unique structure, which includes an ethoxyethyl group, a methyl group, and a methylbenzylthio group attached to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine scaffold: This is usually achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the ethoxyethyl group: This step involves the alkylation of the purine scaffold with 2-ethoxyethyl halides under basic conditions.
Attachment of the methyl group: Methylation is typically performed using methyl iodide or methyl sulfate in the presence of a base.
Thioether formation: The final step involves the reaction of the purine derivative with 4-methylbenzylthiol under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxyethyl group or to modify the purine scaffold using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl and methylbenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, nucleophiles like thiols or amines, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethoxyethylated purine derivatives.
Substitution: Purine derivatives with various functional groups replacing the ethoxyethyl or methylbenzylthio groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other purine-binding proteins.
Medicine: Studied for its anticancer properties, as it can inhibit cell proliferation and induce apoptosis in certain cancer cell lines.
Mechanism of Action
The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Unique due to its specific substituents and potential biological activity.
7-(2-ethoxyethyl)-3-methyl-8-((4-chlorobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a chlorobenzyl group, which may alter its biological activity.
7-(2-ethoxyethyl)-3-methyl-8-((4-methoxybenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Contains a methoxybenzyl group, potentially affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells make it a promising candidate for further research and development.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-4-25-10-9-22-14-15(21(3)17(24)20-16(14)23)19-18(22)26-11-13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHKCMGZEGIYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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